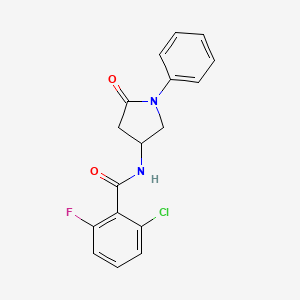

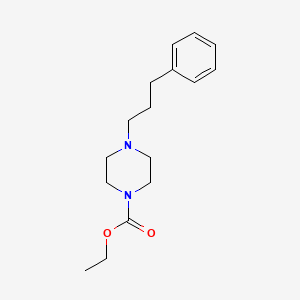

![molecular formula C16H17N3 B2567341 1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole CAS No. 838898-24-1](/img/structure/B2567341.png)

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole is a derivative of triazole, a class of nitrogen-containing heterocycles . Triazoles are divided into two isomers: 1,2,3-triazole and 1,2,4-triazole . They exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

Triazoles can be synthesized from various nitrogen sources . A highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis

Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Chemical Reactions Analysis

Triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .Scientific Research Applications

Green Chemistry

1,2,3-triazoles, including the compound , are being used in green chemistry . They are synthesized using eco-friendly catalysts and benign solvents such as ionic liquids (ILs) or water . This is part of a broader shift towards environmentally sustainable processes in the scientific community .

Medicine

1,2,3-triazoles have found applications in various fields such as medicine . They are used in the synthesis of important heterocycles that are beneficial for humans .

Materials Science

These compounds also have applications in materials science . They are used in the synthesis of heterocycles that are useful in this field .

Agrochemicals

In the field of agrochemicals, 1,2,3-triazoles are used for synthesizing important heterocycles .

Anticancer Agents

Some 1,2,4-triazole derivatives, which are similar to the compound , have shown promising cytotoxic activity against certain cancer cell lines . They have been synthesized and evaluated as potential anticancer agents .

Biological/Pharmacophoric Properties

1,2,3-triazoles and 1,2,4-triazoles have been synthesized under “green chemistry” conditions involving ultrasound chemistry and mechanochemistry . These compounds/scaffolds possess biological/pharmacophoric properties .

High Energy Density Materials (HEDMs)

1,2,3-triazole-based energetic compounds have potential application values as high-performance explosives, heat-resistant explosives, and lead-free primary explosives . They provide a reference for the design and development of next-generation high energy density materials (HEDMs) .

Inhibitors of PDE4B

1,2,3-Triazoles derived from certain compounds have been synthesized via an ultrasound-assisted method and evaluated as inhibitors of PDE4B .

Mechanism of Action

Target of Action

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole, also known as 1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-benzotriazole, is a type of triazole compound . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . .

Mode of Action

The mode of action of 1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole involves its interaction with its targets, which are likely to be certain enzymes or receptors in the body

Biochemical Pathways

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole may affect various biochemical pathways due to its potential to interact with different enzymes and receptors

Safety and Hazards

properties

IUPAC Name |

1-[(4-propan-2-ylphenyl)methyl]benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-12(2)14-9-7-13(8-10-14)11-19-16-6-4-3-5-15(16)17-18-19/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGMDKGGLDNKSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

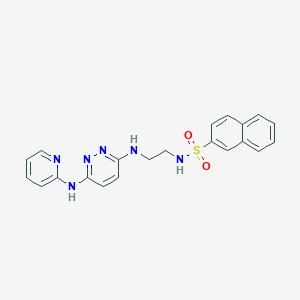

![2-Chloro-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2567259.png)

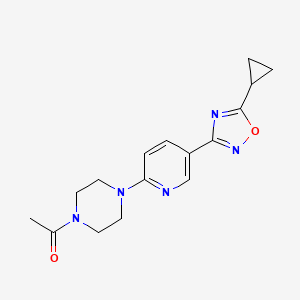

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2567261.png)

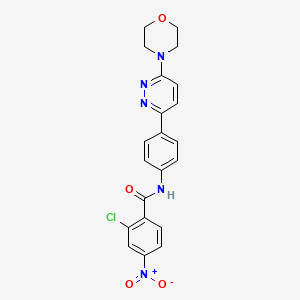

![N-(2,6-dimethylphenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2567262.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2567265.png)

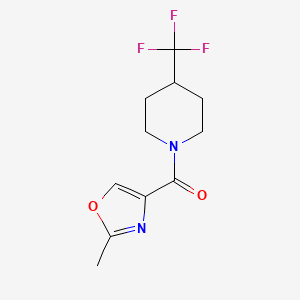

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2567272.png)

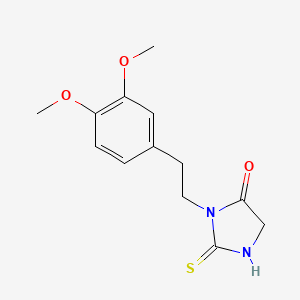

![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)

![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2567276.png)